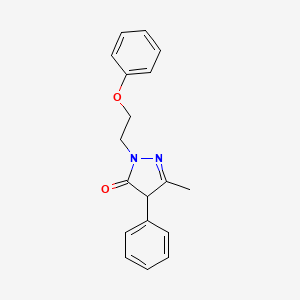
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenoxyethyl, and phenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Substitution Reactions: Subsequent substitution reactions introduce the methyl, phenoxyethyl, and phenyl groups onto the pyrazolone ring. These reactions often require specific catalysts and controlled reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed. Continuous flow processes are often preferred for large-scale production due to their efficiency and consistency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rates and yields. Common catalysts include transition metal complexes, while solvents such as ethanol or dimethyl sulfoxide may be used to dissolve the reactants and facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Research: It is used in biological assays to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl and phenoxyethyl substitutions.
3-Methyl-4-phenyl-1H-pyrazol-5(4H)-one: Lacks the phenoxyethyl substitution.
1-(2-Phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl substitution.
Uniqueness
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
55294-60-5 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
5-methyl-2-(2-phenoxyethyl)-4-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-17(15-8-4-2-5-9-15)18(21)20(19-14)12-13-22-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
Clave InChI |
DBEPZRYQXOOMCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1C2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)

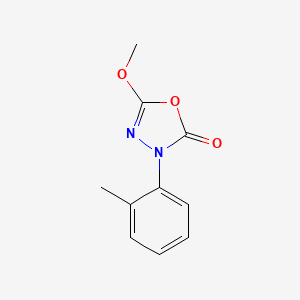
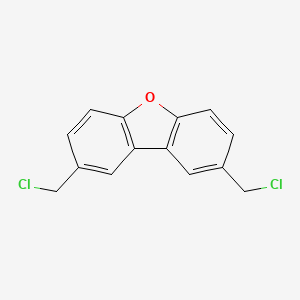
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
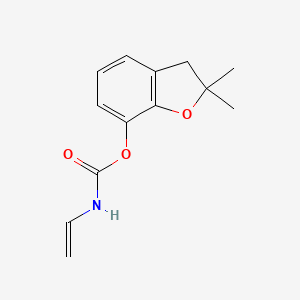
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
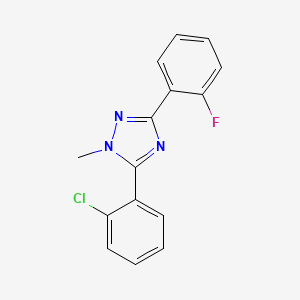
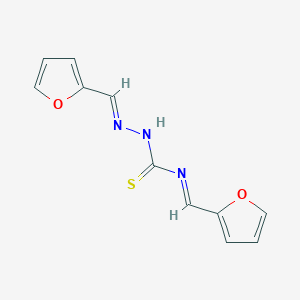

![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
